Boc-3-(3-苯并噻吩基)-DL-丙氨酸

描述

Synthesis Analysis

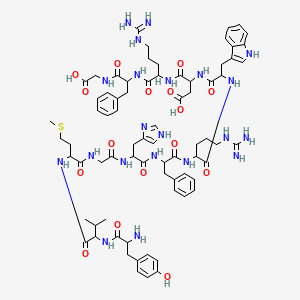

The synthesis of Boc-3-(3-benzothienyl)-DL-alanine involves a multi-step process starting with the condensation of diethyl acetamidomalonate with 3-benzothienylmethyl halide to form DL-arylamino acid ethyl ester derivatives. This is followed by partial hydrolysis to obtain the monoethyl ester and subsequent decarboxylation to yield the D-amino acid derivative. Enzymatic resolution separates the mixture into N-acetyl-L-amino acid and the unchanged D-amino acid derivative. The D-amino acid's optical purity is confirmed through HPLC analysis of its GITC derivative. Finally, the free D-amino acids are converted to their Boc-protected form using di-tert-butyldicarbonate in a reaction mixture containing tert-butyl alcohol, water, and sodium hydroxide .

Molecular Structure Analysis

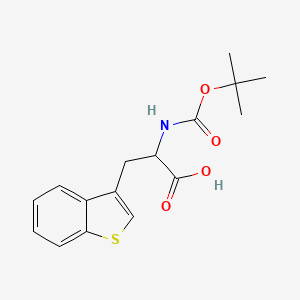

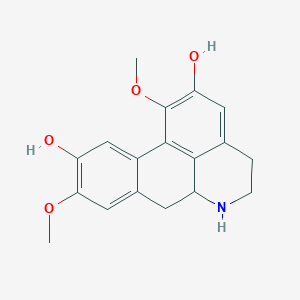

The molecular structure of Boc-3-(3-benzothienyl)-DL-alanine is characterized by the presence of a benzothienyl group, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. This moiety is attached to the alanine backbone at the beta position. The Boc (tert-butoxycarbonyl) group is used as a protecting group for the amino functionality during synthesis, which can be removed under acidic conditions to yield the free amino acid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Boc-3-(3-benzothienyl)-DL-alanine include condensation, partial hydrolysis, decarboxylation, enzymatic resolution, and protection of the amino group. The Boc-protected amino acid can undergo further reactions, such as deprotection under acidic conditions, which is a common step in peptide synthesis. The Boc group is stable under basic conditions but is removed with acids like trifluoroacetic acid, which is used in the synthesis of [3-beta-(2-thienyl)-L-alanine]-8-lysine-vasopressin .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-(3-benzothienyl)-DL-alanine are not explicitly detailed in the provided papers. However, the properties can be inferred based on the structure and the synthesis process. The compound is likely to be a white to off-white crystalline solid, with specific optical rotation values depending on the purity and concentration of the D- and L- enantiomers. The presence of the benzothienyl group suggests potential aromaticity and conjugation, which could affect the compound's UV absorption properties. The Boc group increases the steric bulk and provides protection for the amino group, influencing solubility and reactivity .

Relevant Case Studies

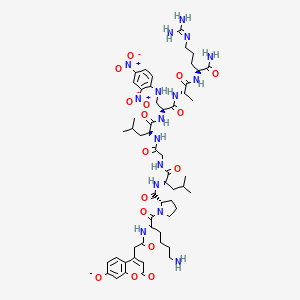

The synthesis of Boc-3-(3-benzothienyl)-DL-alanine is a foundational step in the production of more complex peptides, as demonstrated in the synthesis of [3-beta-(2-thienyl)-L-alanine]-8-lysine-vasopressin. This peptide, synthesized using solution techniques, shows significant pharmacological properties, including oxytocic, avian vasodepressor, rat pressor, and antidiuretic activities. The synthesis involves the stepwise addition of amino acids using active ester and DCC coupling techniques, followed by deprotection and oxidative cyclization to form the final cyclic peptide structure. The pharmacological case study illustrates the potential applications of Boc-3-(3-benzothienyl)-DL-alanine in medicinal chemistry and drug development .

科学研究应用

3-(3-吡啶基)-和 3-(3-苯并[b]噻吩基)-D-丙氨酸的合成

该研究重点是合成 β-(3-吡啶基)-DL-丙氨酸和 β-(3-苯并[b]噻吩基)-DL-丙氨酸的 DL-芳基氨基酸乙酯衍生物。这些衍生物通过一系列化学反应合成,包括缩合、部分水解、脱羧和酶促拆分。所得的 D-氨基酸转化为 D-BOC 衍生物,展示了该化合物在复杂化学合成中的用途 (Rao 等人,2009)。

含有手性氨基酸部分的阳离子甲基丙烯酸酯聚合物

该研究涉及聚合含有氨基酸手性单体的甲基丙烯酸酯,包括 Boc-L-丙氨酸甲基丙烯酰氧基乙酯 (Boc-Ala-HEMA)。聚合过程受到控制,以创建定义明确的基于氨基酸的聚合物,可用于药物递送和 pH 响应材料的研究等应用 (Kumar 等人,2012)。

含有 DL-丙氨酸嘌呤和嘧啶衍生物的肽的合成

该研究探索了将含碱氨基酸(包括 DL-β-(尿嘧啶-1-基)丙氨酸和 DL-β-(胸腺嘧啶-1-基)丙氨酸)掺入肽中。该研究利用叔丁氧羰基 (t-BOC) 来保护 α-氨基,强调了 Boc 保护氨基酸在肽合成中的作用 (Doel 等人,1974)。

3-[2-(2-喹喔啉基)苯并恶唑-5-基]丙氨酸衍生物——Ni(II) 的特异性氟离子载体

该研究描述了 N-Boc-3-[2-(2-喹喔啉基)苯并恶唑-5-基]丙氨酸甲酯的合成,该化合物可用于肽化学。它探讨了该化合物的能谱特性及其与金属离子的相互作用,突出了其在生物化学和材料科学等领域的潜在应用 (Milewska 等人,2005)。

一种 α-甲基-β-3, 4-二羟基苯基-L-丙氨酸 (αMeDopa) 侧链保护的简便方法

在这项研究中,使用二叔丁基碳酸酯 (Boc2O) 对 αMeDopa 进行了保护,证明了 Boc 在复杂肽合成过程中保护氨基酸的相关性 (Hsieh 和 Demaine,1991)。

聚(ε-己内酯)与 pH 响应性侧链氨基酸部分的嵌段共聚物

该研究合成了具有 ε-己内酯和基于氨基酸的丙烯酸酯单体的二嵌段共聚物,利用叔丁氧羰基 (Boc)-丙氨酸创建 pH 响应性嵌段共聚物。这些材料在药物递送系统中具有意义 (Azmeera 等人,2020)。

通过手性记忆环化合成 (R)-Boc-2-甲基脯氨酸

该研究展示了 (R)-Boc-2-甲基脯氨酸的合成,这是合成 veliparib(一种聚(ADP-核糖)聚合酶抑制剂)的必需成分。该研究突出了该化合物在药物化学中的用途 (Kolaczkowski 等人,2019)。

安全和危害

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin or eye contact, wash off with soap and plenty of water or flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

属性

IUPAC Name |

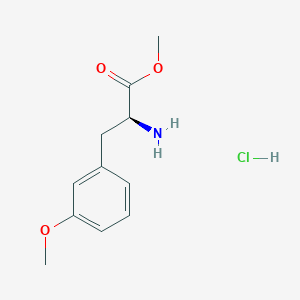

3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURVSBJYXHTRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-(3-benzothienyl)-DL-alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)